2-Chloro-1-isocyano-4-nitrobenzene
Description
2-Chloro-1-isocyano-4-nitrobenzene is a substituted benzene derivative featuring three distinct functional groups: a chloro (-Cl) substituent at position 2, an isocyano (-NC) group at position 1, and a nitro (-NO₂) group at position 3. This combination of electron-withdrawing groups (nitro and chloro) and the highly reactive isocyano moiety makes the compound a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles, coordination complexes, and pharmaceuticals. The steric and electronic effects of these substituents influence its reactivity, stability, and applications in catalysis and materials science .
Properties
CAS No. |
118783-09-8 |
|---|---|
Molecular Formula |
C7H3ClN2O2 |
Molecular Weight |
182.56 g/mol |
IUPAC Name |
2-chloro-1-isocyano-4-nitrobenzene |
InChI |
InChI=1S/C7H3ClN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4H |
InChI Key |
VDXUYONBOVKOHG-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Canonical SMILES |
[C-]#[N+]C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Synonyms |
Benzene, 2-chloro-1-isocyano-4-nitro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its substitution pattern and functional groups. Below is a comparison with structurally related aromatic compounds:
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects: The nitro group at position 4 in 2-Chloro-1-isocyano-4-nitrobenzene strongly deactivates the aromatic ring, directing electrophilic attacks to specific positions. In contrast, 2-Nitrochlorobenzene (with nitro at position 1) exhibits milder deactivation, favoring substitution at position 4 .
- Isocyano Reactivity: The isocyano group’s strong σ-donor and π-acceptor properties make 2-Chloro-1-isocyano-4-nitrobenzene a superior ligand for transition metals compared to 2-Chloro-4-isocyano-1-methoxybenzene, where the electron-donating methoxy group reduces metal-binding efficiency .
Crystallographic Characterization
Structural analyses of such compounds often employ programs like SHELX for small-molecule refinement and ORTEP-III for graphical representation of thermal ellipsoids. These tools have been critical in determining bond lengths and angles, confirming the planarity of the nitro group and the linear geometry of the isocyano moiety .
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